



Application Notes: Immunofluorescence Staining of HSPA4

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Compound of Interest		
Compound Name:	HsAp4	
Cat. No.:	B1576415	Get Quote

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Introduction

Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4), also known as Apg-2 or HSP70RY, is a member of the HSP110 family of heat shock proteins.[1] Functioning as a molecular chaperone, HSPA4 plays a crucial role in protein folding, assembly, and translocation, thereby maintaining protein homeostasis. Emerging evidence indicates that HSPA4 is implicated in various cellular processes, including stress response and cancer progression.[1] Studies have shown that HSPA4 is upregulated in a variety of cancers, including breast, colorectal, and liver cancer, where its increased expression is often associated with poor prognosis.[2][3] The subcellular localization of HSPA4 has been observed in the cytoplasm, nucleus, and in extracellular exosomes. This dynamic localization suggests its involvement in diverse signaling pathways. A key interaction of HSPA4 is with Heat Shock Factor 1 (HSF1), a primary transcription factor that regulates the heat shock response. This application note provides a detailed protocol for the immunofluorescent staining of HSPA4 in cultured cells, enabling researchers to investigate its expression, localization, and role in cellular mechanisms.

Data Presentation

The following table summarizes the upregulation of HSPA4 in various human cancers, highlighting its potential as a biomarker and therapeutic target.



Cancer Type	Method	Finding	Reference
Breast Cancer (BRCA)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Cervical Squamous Cell Carcinoma (CESC)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Cholangiocarcinoma (CHOL)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Colon Adenocarcinoma (COAD)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Colorectal Cancer (CRC)	qRT-PCR and IHC	Significantly increased RNA and protein levels in CRC tissues compared with noncancerous tissues.	[2]
Esophageal Carcinoma (ESCA)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Head and Neck Squamous Cell Carcinoma (HNSC)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Liver Hepatocellular Carcinoma (LIHC)	Pan-cancer analysis & Oncomine	Significantly elevated expression compared to normal tissue. mRNA expression increased 2.492 times in HCC tissues.	[3][4]
Lung Adenocarcinoma (LUAD)	Pan-cancer analysis	Significantly elevated expression compared	[4]



		to normal tissue.	
Lung Squamous Cell Carcinoma (LUSC)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Stomach Adenocarcinoma (STAD)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]
Uterine Corpus Endometrial Carcinoma (UCEC)	Pan-cancer analysis	Significantly elevated expression compared to normal tissue.	[4]

Experimental Protocols

This section details a comprehensive protocol for the immunofluorescence staining of HSPA4 in adherent cultured cells.

Materials and Reagents

- Primary Antibody: Rabbit polyclonal anti-HSPA4 antibody (Recommended dilution for IF/ICC: 5-20 μg/ml, to be optimized by the end-user).[5]
- Secondary Antibody: Alexa Fluor® conjugated goat anti-rabbit IgG (or other appropriate secondary antibody).
- Cell Culture: Adherent cells grown on sterile glass coverslips or in imaging-grade multi-well plates.
- Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).
- Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
- Wash Buffer: PBS.
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).



• Mounting Medium: Anti-fade mounting medium.

Immunofluorescence Staining Procedure

Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or directly into an
imaging-grade multi-well plate at a density that will result in 50-70% confluency at the time of
staining. Culture overnight in appropriate growth medium.

Cell Fixation:

- Carefully aspirate the culture medium.
- Gently wash the cells once with PBS.
- Add 4% PFA to fix the cells for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

- Incubate the fixed cells with Permeabilization Buffer (0.1% Triton™ X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets like HSPA4.
- Wash the cells three times with PBS for 5 minutes each.

Blocking:

- Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-HSPA4 antibody in Blocking Buffer to the predetermined optimal concentration.
 - Aspirate the blocking solution and add the diluted primary antibody to the cells.
 - Incubate overnight at 4°C in a humidified chamber.



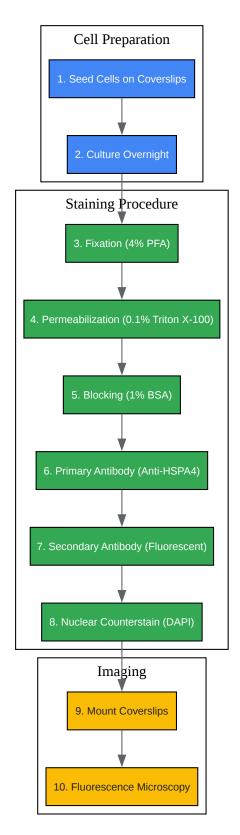
Washing:

- Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Nuclear Counterstaining:
 - Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
 - Wash the cells twice with PBS.
- Mounting:
 - Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium.
 - If using an imaging plate, add a small volume of PBS or mounting medium to the wells to prevent drying.
- Imaging:
 - Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

Visualizations



Experimental Workflow

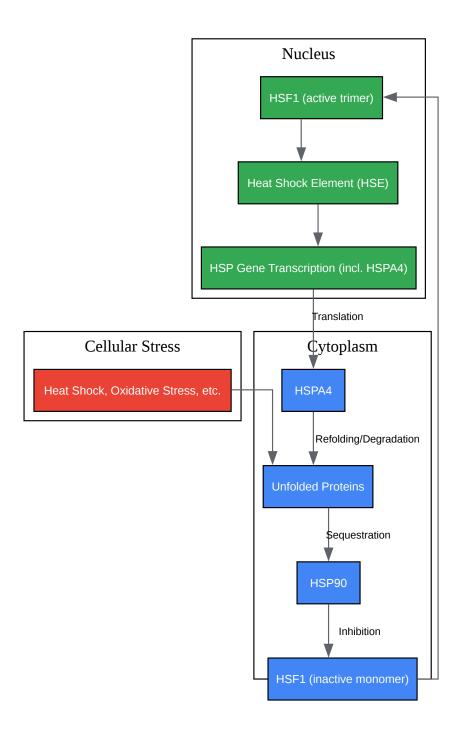


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Caption: Immunofluorescence staining workflow for HSPA4.

HSPA4 in the Heat Shock Response Pathway



Activation & Trimerization



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Caption: HSPA4's role in the HSF1-mediated heat shock response.

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